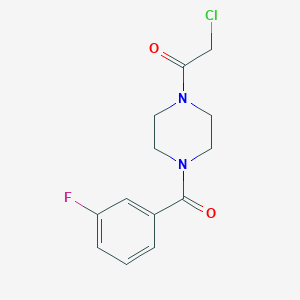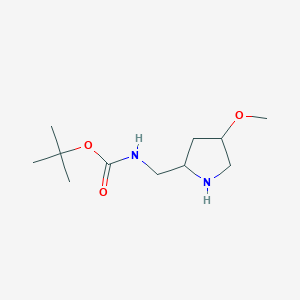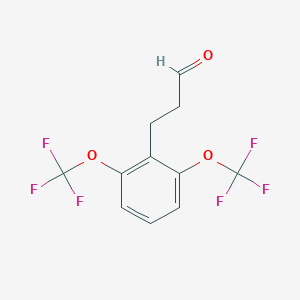
1-Isobutylpiperidine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutylpiperidine-2-carbaldehyde is a chemical compound with the molecular formula C10H19NO. It is a piperidine derivative, characterized by the presence of an isobutyl group and an aldehyde functional group attached to the piperidine ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isobutylpiperidine-2-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with isobutyl bromide in the presence of a base, followed by oxidation of the resulting intermediate to form the aldehyde. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature and pressure, to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isobutylpiperidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: 1-Isobutylpiperidine-2-carboxylic acid.
Reduction: 1-Isobutylpiperidine-2-methanol.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Isobutylpiperidine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 1-Isobutylpiperidine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
Comparación Con Compuestos Similares
Piperidine: A basic structure similar to 1-Isobutylpiperidine-2-carbaldehyde but lacks the isobutyl and aldehyde groups.
Piperonal: Contains an aldehyde group but differs in the aromatic ring structure.
Uniqueness: this compound is unique due to its specific combination of an isobutyl group and an aldehyde functional group attached to the piperidine ring. This unique structure imparts distinct reactivity and potential biological activities, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)piperidine-2-carbaldehyde |
InChI |
InChI=1S/C10H19NO/c1-9(2)7-11-6-4-3-5-10(11)8-12/h8-10H,3-7H2,1-2H3 |
Clave InChI |
XOIQTMRDNYOAJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CCCCC1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


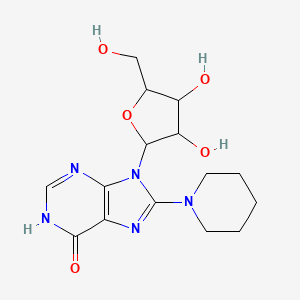
![Iron, [2,9-bis[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-](/img/structure/B14778148.png)
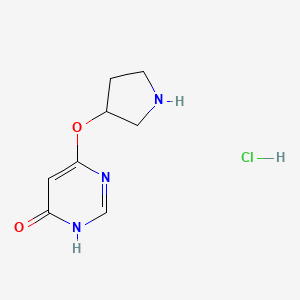
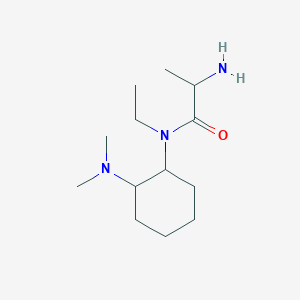
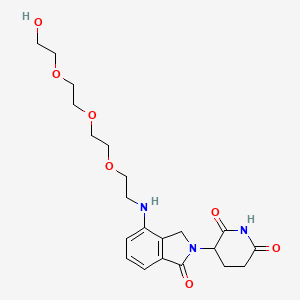
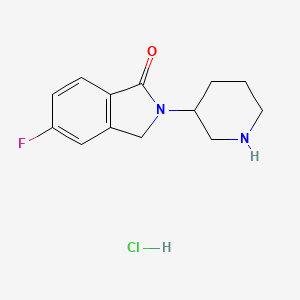

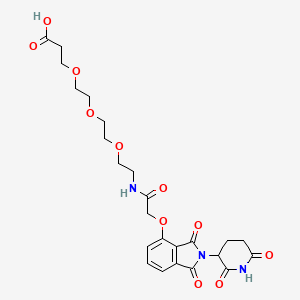

![(2S)-3-(2-aminophenoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14778207.png)

